molecular formula C10H15NO2S B2363585 Methyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 349662-74-4

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No. B2363585
M. Wt: 213.3
InChI Key: HMQYLLAFKIOSMU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-tert-butylthiophene-3-carboxylate” is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 g/mol . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-4-tert-butylthiophene-3-carboxylate” is 1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-tert-butylthiophene-3-carboxylate” has a melting point of 56-58°C . It is typically stored at a temperature of 4°C .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate (MATC) plays a significant role in chemical synthesis. For instance, Gol'dfarb and Konstantinov (1958) demonstrated the potential of thiophenecarboxylic acids in the preparation of various chemical structures, including those containing α-alkyl radicals such as methyl and tert-butyl, which are structurally similar to MATC (Gol'dfarb & Konstantinov, 1958). Additionally, a study by Rizwan et al. (2015) discussed the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, indicating MATC's utility in forming functionalized chemical compounds (Rizwan et al., 2015).

Organic and Medicinal Chemistry

MATC serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides. Tao et al. (2020) highlighted the importance of MATC in these fields and analyzed its crystal structure, exploring the inter- and intra-interactions of amino and carboxyl groups (Tao et al., 2020). This detailed understanding aids in the design and synthesis of medically relevant compounds.

Catalysis and Reaction Mechanisms

Kollár and Sándor (1993) showed the application of a structurally similar compound in hydroformylation reactions, leading to the synthesis of homochiral amino acid derivatives. This indicates the potential of MATC in similar catalytic processes, where it can act as a building block for complex organic compounds (Kollár & Sándor, 1993).

Advanced Material Synthesis

The synthesis and characterization of materials derived from thiophenes, like MATC, have been explored in studies such as McTiernan and Chahma (2010), where amino acids were attached to thiophenes for the development of novel materials. These materials have potential applications in various fields, including electronics and photonics (McTiernan & Chahma, 2010).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYLLAFKIOSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

CAS RN

349662-74-4
Record name methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
HP Buchstaller, CD Siebert, RH Lyssy, I Frank… - Monatshefte für Chemie …, 2001 - Springer
The synthesis of the title compounds through variations of the Gewald reaction is presented. Knoevenagel condensation of methylketone derivatives with methyl cyanoacetate and …
Number of citations: 48 link.springer.com

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